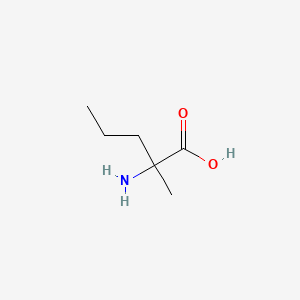
2-amino-N-(4-methoxyphenyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide and related compounds often involves acylation reactions, where an amino group reacts with an acylating agent to form an amide bond. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a compound with a similar structure, was achieved through acylation and reduction reactions starting from 2,4-diethoxy-5-nitroaniline (Jin Ning-ren, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 2-amino-N-(4-methoxyphenyl)benzamide, can be characterized using various spectroscopic and crystallographic techniques. For example, a study on a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provided insights into its crystal structure, showcasing strong intramolecular hydrogen bonding (S. Saeed et al., 2010).
Wissenschaftliche Forschungsanwendungen
Scientific Field
This falls under the field of Crystallography and Material Science .
Application Summary
The compound “2-amino-N-(4-methoxyphenyl)benzamide” has been used in the study of crystal structures .
Method of Application
The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide was carried out according to procedures described previously . The compound was obtained as colorless crystals (ethanol) .
Results or Outcomes
The crystal structure of the compound was determined and the details of the measurement method and a list of the atoms including atomic coordinates and displacement parameters were provided .
2. Synthesis of Benzamides
Scientific Field
This falls under the field of Organic Chemistry and Green Chemistry .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” has been used in the synthesis of benzamide derivatives .
Method of Application
The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Results or Outcomes
A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .
3. Continuous Synthesis
Scientific Field
This falls under the field of Chemical Engineering and Process Chemistry .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” has been used in continuous synthesis processes .
Method of Application
The details of the method are not specified in the source, but it typically involves the use of microreactors .
Results or Outcomes
The outcomes of this application are not specified in the source .
4. Research Use
Scientific Field
This falls under the field of Biomedical Research .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” is used for research purposes .
Method of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
5. Use in Chemical Reactions
Scientific Field
This falls under the field of Organic Chemistry .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” is used in various chemical reactions .
Method of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
6. Use in Biomedical Research
Scientific Field
This falls under the field of Biomedical Research .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” is used for research purposes .
Method of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Eigenschaften
IUPAC Name |
2-amino-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMPTOODFUGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333056 | |
| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methoxyphenyl)benzamide | |
CAS RN |
20878-54-0 | |
| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

